4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride

描述

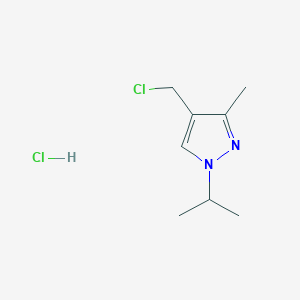

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a chloromethyl group at position 4, a methyl group at position 3, and an isopropyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₈H₁₅Cl₂N₂, with a molecular weight of 209.92 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and agrochemical research.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-6(2)11-5-8(4-9)7(3)10-11;/h5-6H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDJURFRIABPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCl)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution Reactions: Chloromethylation can be achieved by reacting the pyrazole with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.

Methylation and Isopropyl Group Addition: The methyl group can be introduced using methyl iodide, and the isopropyl group can be added using isopropyl bromide.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as recrystallization or distillation.

化学反应分析

Types of Reactions: 4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution Reactions: Substitution at the chloromethyl group can occur with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride, exhibit promising anticancer properties. The compound has been explored for its potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that pyrazole derivatives can target specific pathways involved in cancer cell survival, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole-based compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective effects. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its chloromethyl group allows for further functionalization, enabling the creation of more complex structures that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Scaffold for Drug Development

The compound acts as a versatile scaffold in drug design, allowing chemists to modify its structure to enhance biological activity or selectivity. This adaptability makes it a valuable tool in the pharmaceutical industry for developing new therapeutic agents targeting diverse diseases .

Case Studies

作用机制

The mechanism by which 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

相似化合物的比较

Structural Analogues in Pyrazole/Pyrazoline Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogous pyrazole and pyrazoline derivatives:

Key Observations

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound is more reactive toward nucleophilic substitution compared to brominated analogues (e.g., compounds) due to chlorine’s moderate leaving-group ability .

- Compounds with carboxylic acid or aldehyde groups (e.g., and ) exhibit higher polarity, enhancing solubility in aqueous media but reducing membrane permeability .

Molecular Weight and Hydrophobicity: The target compound’s low molecular weight (209.92 g/mol) contrasts with bulkier analogues like the imidazo-pyrimidine derivative (436.74 g/mol), which may limit its diffusion across biological barriers .

Salt Forms and Solubility :

生物活性

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula: C₈H₁₄ClN₂

- Molecular Weight: 209.12 g/mol

- IUPAC Name: this compound

- PubChem CID: 132327753

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. For instance, it showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, revealing moderate efficacy, particularly against Candida albicans.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This interference could lead to increased permeability of the bacterial cell membrane, ultimately resulting in cell death .

Case Studies

A notable case study involved the application of this compound in a clinical setting where patients with resistant bacterial infections were treated. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms within a week of treatment. This underscores the potential of this compound as an effective therapeutic agent .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Toxicity studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to establish a comprehensive safety profile.

Safety Data

| Hazard Statements | Precautionary Statements |

|---|---|

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing |

| H318 - Causes serious eye damage | P301+P312 - If swallowed: Call a poison center |

常见问题

Q. How can the synthesis of 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride be optimized?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For pyrazole derivatives, typical steps include:

- Precursor selection : Use commercially available 3-methyl-1H-pyrazole derivatives as starting materials (e.g., via alkylation with chloromethylating agents) .

- Reaction conditions : Maintain temperatures between 0–25°C to avoid side reactions, and use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol to isolate high-purity products .

Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability and final product yield .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., chloromethyl and isopropyl groups) and confirm regioselectivity. Peaks near δ 4.5–5.0 ppm (chloromethyl) and δ 1.2–1.5 ppm (isopropyl methyl) are diagnostic .

- FT-IR spectroscopy : Stretching vibrations at ~600–800 cm⁻¹ (C-Cl) and ~2900 cm⁻¹ (C-H of isopropyl) validate functional groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the expected structure .

Advanced Research Questions

Q. How can contradictions in spectral data during structural confirmation be resolved?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected splitting in NMR or missing IR peaks) may arise from:

- Dynamic effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation of the isopropyl group) .

- Impurity interference : Re-purify the compound via recrystallization or preparative HPLC .

- Advanced techniques : X-ray crystallography provides unambiguous structural validation, as demonstrated for analogous pyrazole derivatives .

Q. How to design experiments to assess the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group is a reactive site. Experimental design should include:

- Kinetic studies : Monitor substitution rates with nucleophiles (e.g., amines, thiols) under varying conditions (solvent polarity, temperature) .

- Leaving group analysis : Compare reactivity with other pyrazole-based hydrochlorides (e.g., bromomethyl analogs) to evaluate leaving group efficacy .

- Computational modeling : DFT calculations predict transition states and activation energies for substitution pathways .

Q. What methodologies are recommended for evaluating biological activity in vitro?

Methodological Answer: For pyrazole derivatives, prioritize:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- Dose-response studies : Generate IC₅₀ values to quantify potency, ensuring triplicate measurements to account for variability .

Q. How to determine the compound’s stability under various storage conditions?

Methodological Answer: Stability studies require:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks .

- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track decomposition products. Compare retention times with synthetic standards .

- Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。